

# Protocol for N-myristoylation of Recombinant Proteins in E. coli

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Abstract

N-myristoylation is a critical lipid modification where myristic acid is covalently attached to the N-terminal glycine of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[1][2] This modification is prevalent in eukaryotic and viral proteins, playing a crucial role in signal transduction, protein-protein interactions, and membrane targeting.[1][2] Since *Escherichia coli* lacks an endogenous NMT, the production of recombinant N-myristoylated proteins in this host requires the co-expression of the target protein with a heterologous NMT, typically from yeast (*Saccharomyces cerevisiae*) or human sources.[1][3][4] This document provides a detailed protocol for the efficient N-myristoylation of recombinant proteins in *E. coli*, covering both dual-plasmid and single-plasmid co-expression systems, optimization of expression conditions, and purification of the modified protein.

## Introduction

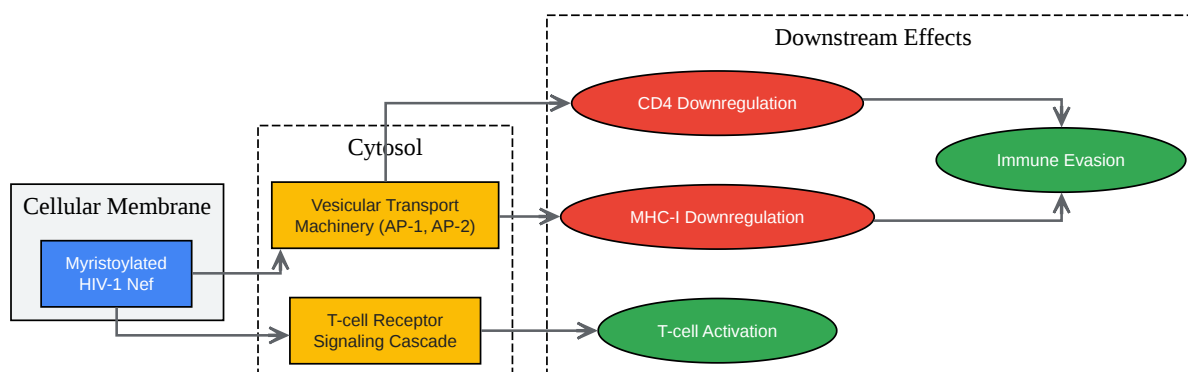
Recombinant protein production in *E. coli* is a cornerstone of modern biotechnology, valued for its cost-effectiveness and high yields. However, a significant limitation is the absence of eukaryotic post-translational modifications, such as N-myristoylation.[1] This modification is indispensable for the biological activity of numerous proteins involved in critical cellular processes, including signaling pathways and oncogenesis.[1][2]

To overcome this limitation, a system for reconstituting N-myristoylation in *E. coli* has been developed. This involves the co-expression of a heterologous N-myristoyltransferase (NMT) along with the target protein.[4][5] The culture medium is supplemented with myristic acid, which is utilized by the co-expressed NMT to myristoylate the target protein at its N-terminal glycine residue.[1][3] This in-vivo myristoylation strategy has been successfully employed to produce functionally active myristoylated proteins for structural and functional studies.

This protocol details the necessary steps for producing N-myristoylated recombinant proteins in *E. coli*, providing researchers with a robust methodology for obtaining high yields of correctly modified proteins.

## Signaling Pathway: The Role of N-myristoylated HIV-1 Nef

N-myristoylation is essential for the function of the HIV-1 Nef protein, a key virulence factor in HIV pathogenesis.[6] Myristoylation anchors Nef to the cytosolic face of cellular membranes, a localization critical for its interaction with host cell signaling machinery. Nef acts as a molecular adaptor, manipulating various cellular pathways to enhance viral replication and immune evasion.[1][4] For instance, it downregulates the surface expression of CD4 and MHC class I molecules, protecting the infected cell from the host immune response.[1][7]

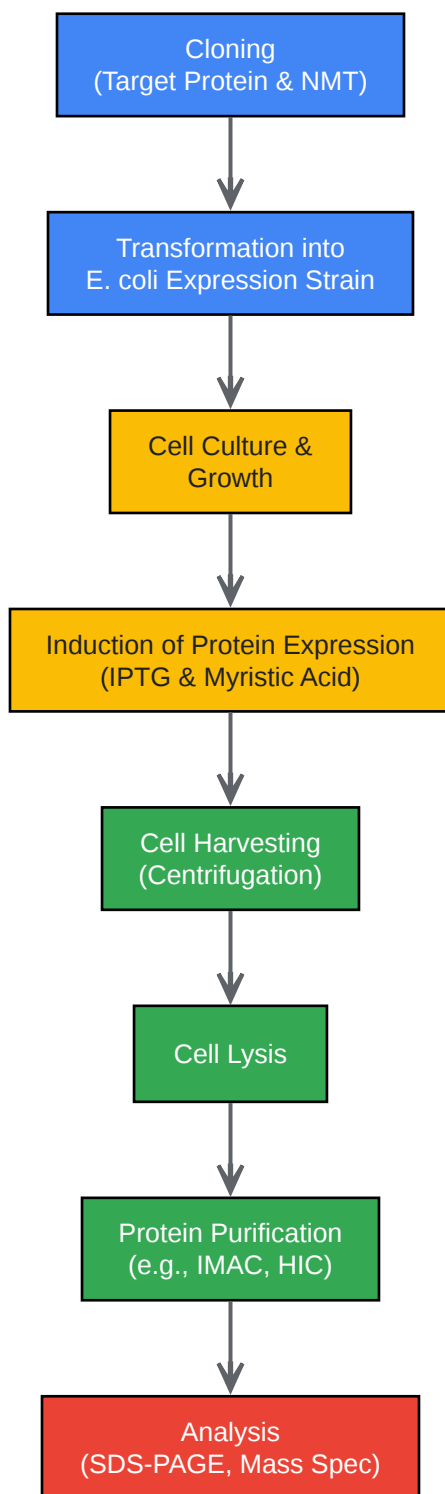


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Myristoylated HIV-1 Nef as a signaling hub.

## Experimental Workflow

The overall workflow for producing N-myristoylated recombinant proteins in *E. coli* involves several key stages, from the initial cloning and transformation to the final purification and analysis of the myristoylated protein.



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Workflow for recombinant N-myristoylated protein production.

## Data Presentation

**Table 1: Recommended Expression Systems and Strains**

Component	Description	Reference
Expression System	Single-Vector System: Target gene and NMT gene in a dual-expression vector (e.g., pETDuet-1). Simplifies transformation and plasmid maintenance.	<a href="#">[1]</a> <a href="#">[3]</a>
	Dual-Vector System: Target gene and NMT gene on two separate, compatible plasmids with different antibiotic resistance markers.	<a href="#">[4]</a> <a href="#">[5]</a>
E. coli Strain	BL21(DE3) derivatives (e.g., BL21-CodonPlus(DE3)-RIL): Commonly used for protein expression. The CodonPlus variant contains extra copies of rare tRNA genes, which can improve the translation of heterologous proteins.	<a href="#">[1]</a> <a href="#">[3]</a>

**Table 2: Optimized Conditions for N-myristoylation in E. coli**

Parameter	Recommended Range	Typical Value	Reference
Myristic Acid Concentration	50 - 200 $\mu$ M	50 $\mu$ M for HIV-1 Nef, 100-200 $\mu$ M for NCS-1	[8]
IPTG Concentration	0.1 - 1.0 mM	0.5 mM	[8][9]
Induction Temperature	16 - 37 $^{\circ}$ C	28 - 30 $^{\circ}$ C	[1][10]
Induction Duration	4 hours - overnight	4-5 hours or overnight	[3]
Cell Density at Induction (OD600)	0.6 - 2.0	0.8 - 1.5	[3][8]

**Table 3: Reported Yields of Recombinant N-myristoylated Proteins**

Protein	Expression System	Yield	Reference
HIV-1 Nef	Single-vector (pETDuet-1)	~20 mg/L	[1][3]
Neuronal Calcium Sensor 1 (NCS-1)	Dual-vector	>50 mg/L	[6][11]
Vac8	Dual-vector	750 $\mu$ g/L	[10]

## Experimental Protocols

### Vector Construction

#### a. Single-Vector System:

- Clone the gene encoding the N-myristoyltransferase (e.g., human NMT-1 or yeast NMT1) into one of the multiple cloning sites (MCS) of a dual-expression vector like pETDuet-1.
- Clone the gene of the target protein into the other MCS of the same vector. Ensure the target protein has an N-terminal glycine residue following the initial methionine for myristoylation to

occur.

b. Dual-Vector System:

- Clone the NMT gene into an expression vector with a specific antibiotic resistance marker.
- Clone the target protein gene into a compatible expression vector with a different antibiotic resistance marker.

## Transformation

- Transform the constructed plasmid(s) into a suitable E. coli expression strain, such as BL21-CodonPlus(DE3)-RIL.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic(s).
- Incubate the plates overnight at 37°C.

## Protein Expression and N-myristoylation

- Inoculate a single colony from the agar plate into 50 mL of LB medium containing the required antibiotic(s).
- Grow the culture overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium (with antibiotics) with the overnight culture to an initial OD600 of approximately 0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Reduce the temperature to 28-30°C.
- Prepare a 5 mM stock solution of myristic acid in a solution containing 0.6 mM Bovine Serum Albumin (BSA).
- Add the myristic acid stock solution to the culture to a final concentration of 50-200  $\mu$ M, 10 minutes before induction.<sup>[8]</sup>
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.<sup>[8]</sup>

- Continue to incubate the culture for 4-5 hours or overnight at the reduced temperature with shaking.

## Cell Harvesting and Lysis

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM EDTA, 1 mM DTT) supplemented with protease inhibitors.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

## Protein Purification

The purification strategy will depend on the properties of the target protein and any affinity tags used.

a. Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins:

- Equilibrate a Ni-NTA column with binding buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole.

b. Hydrophobic Interaction Chromatography (HIC) for separating myristoylated and non-myristoylated forms:

- The myristoylated form of the protein is more hydrophobic than the non-myristoylated form. This property can be exploited for separation using HIC.
- Load the protein sample onto an HIC column (e.g., Butyl Sepharose) in a high salt buffer.



- Elute the proteins with a decreasing salt gradient. The more hydrophobic, myristoylated protein will elute at a lower salt concentration.[3]

## Analysis of N-myristoylation

### a. SDS-PAGE:

- N-myristoylation may lead to a slight shift in the apparent molecular weight of the protein on SDS-PAGE.

### b. Mass Spectrometry:

- Electrospray ionization mass spectrometry (ESI-MS) is the most definitive method to confirm N-myristoylation. The mass of the myristoylated protein will be increased by 210.36 Da (the mass of the myristoyl group minus the mass of a water molecule) compared to the non-myristoylated form.

## Conclusion

The co-expression of N-myristoyltransferase with a target protein in *E. coli* is a powerful and efficient method for producing recombinant N-myristoylated proteins.[1][4] By optimizing expression conditions, including myristic acid concentration and induction parameters, it is possible to obtain high yields of properly modified and biologically active proteins.[6][11] The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique for their specific protein of interest, thereby facilitating further research into the structure and function of this important class of proteins.

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